9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine and pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often employs microwave-assisted synthesis due to its efficiency and higher yield. This method reduces reaction times and energy consumption, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include bromomalononitrile for nucleophilic substitution and acetic anhydride for acetylation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acetylation of the compound can produce N-acetyl derivatives .
Scientific Research Applications
9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like PARP-1, which are involved in DNA repair processes. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound also interacts with various signaling pathways, including those involved in inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Triazole-pyrimidine hybrids: These compounds are known for their neuroprotective and anti-inflammatory activities.
Uniqueness
What sets 9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its unique combination of a purine and pyrimidine moiety, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a therapeutic agent in various fields, including oncology and neurology .
Properties
CAS No. |
848867-15-2 |
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Molecular Formula |
C25H35N5O3 |
Molecular Weight |
453.587 |
IUPAC Name |
9-(4-methoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H35N5O3/c1-5-6-7-8-9-10-15-28-23(31)21-22(27(3)25(28)32)26-24-29(16-18(2)17-30(21)24)19-11-13-20(33-4)14-12-19/h11-14,18H,5-10,15-17H2,1-4H3 |
InChI Key |
DINFTYWZGYTSAY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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